

Spectroscopic Profile of Cleroindicin B: A Technical Overview

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Compound of Interest

Compound Name: Cleroindicin B

Cat. No.: B173269

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed summary of the available spectroscopic data for **Cleroindicin B**, a natural product isolated from *Clerodendrum indicum*. The information presented herein is compiled from published scientific literature and is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Mass Spectrometry (MS) Data

The molecular formula of **Cleroindicin B** was determined by Electron Ionization Mass Spectrometry (EI-MS). The analysis indicated a molecular formula of $C_8H_{14}O_3$.^[1] Key ions observed in the mass spectrum are summarized in Table 1.

Table 1: Mass Spectrometry Data for **Cleroindicin B**

m/z	Interpretation
158	$[M]^+$ (Molecular Ion)
140	$[M - H_2O]^+$
122	$[M - 2H_2O]^+$
112	$[M - H_2O - C_2H_4]^+$

Data sourced from J. Nat. Prod. 1997, 60, 8, 766–769.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopic data has been instrumental in the structural elucidation of **Cleroindicin B**. The available ^{13}C NMR data is presented in Table 2. At present, a complete assigned ^1H NMR dataset is not available in the reviewed literature.

Table 2: ^{13}C NMR Spectroscopic Data for **Cleroindicin B**

Chemical Shift (δ) ppm	Carbon Type (DEPT)
211.5	C=O (Ketone)
70.3	Quaternary C
70.1	CH (Methine)
59.1	CH ₂ (Methylene)
45.4	CH ₂ (Methylene)
36.4	CH ₂ (Methylene)
31.9	CH ₂ (Methylene)
Not specified	CH ₃ (Methyl)

Data sourced from J. Nat. Prod. 1997, 60, 8, 766–769. The multiplicity of the methyl signal was not specified in the original publication.[1]

Experimental Protocols

The following experimental methodologies are based on the procedures described in the primary literature reporting the isolation and characterization of **Cleroindicin B**.

Isolation of Cleroindicin B

Cleroindicin B was isolated from the aerial parts of *Clerodendrum indicum*. The dried plant material was extracted with ethanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography, to yield the pure compound. **Cleroindicin B** was obtained as a colorless oil.[1]

Mass Spectrometry

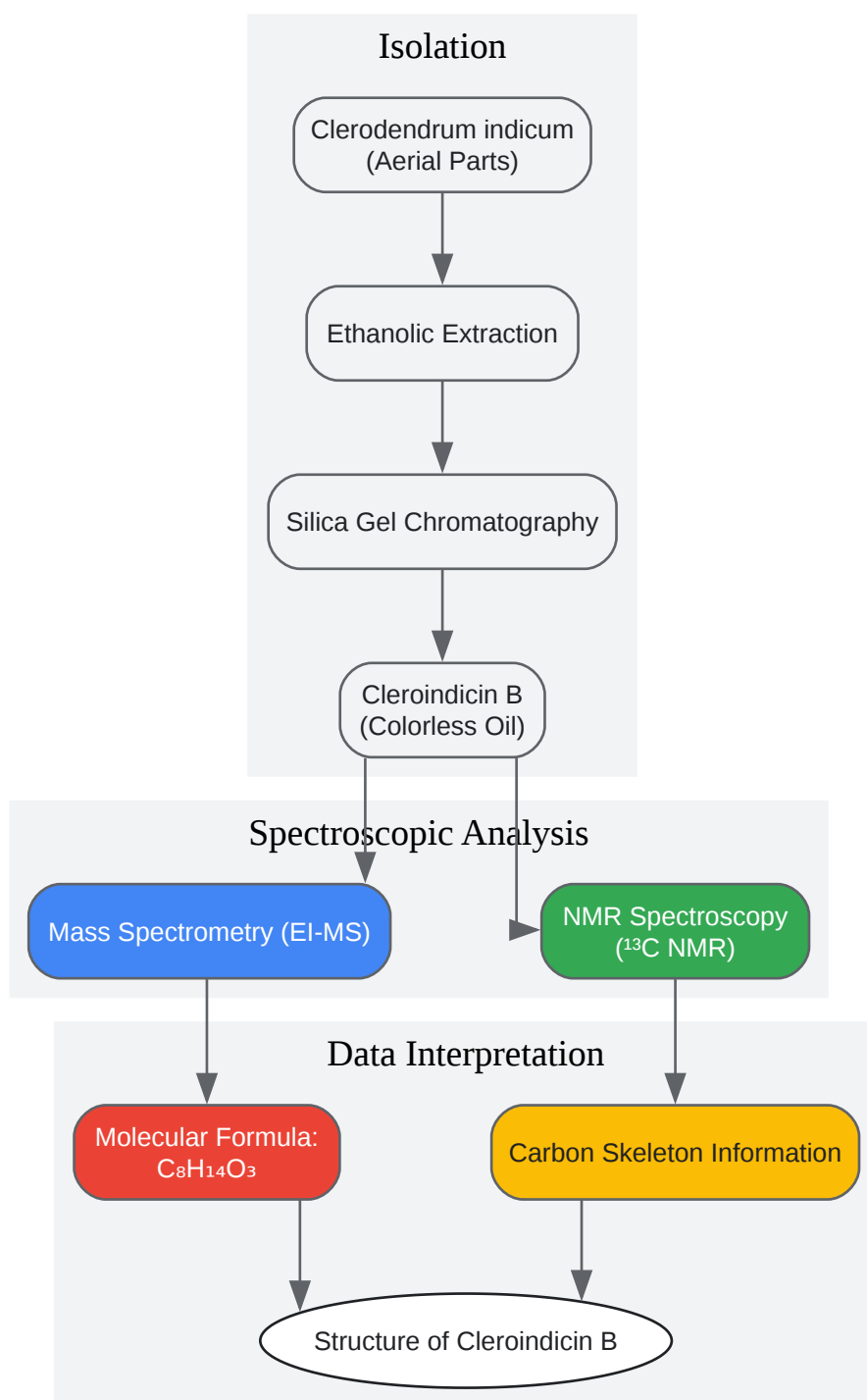
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and molecular formula of **Cleroindicin B**. The mass spectrum was recorded on a mass spectrometer, and the fragmentation pattern was analyzed to deduce the molecular formula $C_8H_{14}O_3$. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectra were recorded on an NMR spectrometer. The solvent used for the NMR analysis was deuterated chloroform ($CDCl_3$). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and structure elucidation of **Cleroindicin B** is depicted in the following diagram.



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Workflow for the isolation and spectroscopic analysis of **Cleroindicin B**.

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References

- 1. datapdf.com [datapdf.com]
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